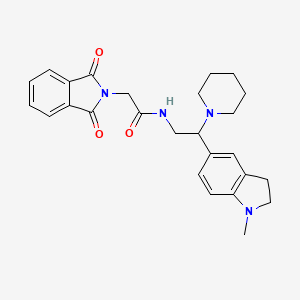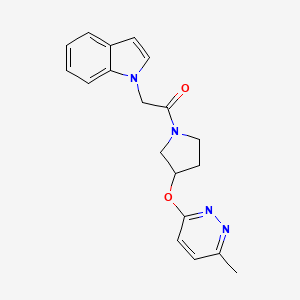![molecular formula C17H22N2O4 B2969196 3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea CAS No. 2034343-29-6](/img/structure/B2969196.png)
3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea is a useful research compound. Its molecular formula is C17H22N2O4 and its molecular weight is 318.373. The purity is usually 95%.
The exact mass of the compound 1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Benzofuran Derivatives and Polycyclic Aromatic Hydrocarbon (PAH) Biomonitoring
Benzofuran derivatives, including those structurally related to "1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea," have been studied for various applications, including their role in biomonitoring of PAH exposure. PAHs are environmental pollutants associated with combustion processes and are a concern for human health due to their carcinogenic and mutagenic properties.
Biomonitoring of PAH Exposure : Studies have utilized biomarkers such as 1-hydroxypyrene (1-OHP) to assess human exposure to PAHs. For instance, urinary concentrations of 1-OHP have been used to monitor PAH exposure in various populations, including workers in industries with high PAH emissions and urban residents exposed to vehicle emissions. These studies highlight the significance of monitoring PAH exposure due to its health implications, suggesting a potential application area for related benzofuran derivatives in environmental health research (Zheng Li et al., 2008).
PAH Metabolites as Exposure Biomarkers : Further research has emphasized the relevance of urinary PAH metabolites, such as 3-hydroxybenzo(a)pyrene, in assessing exposure to carcinogenic PAH compounds. These studies contribute to our understanding of occupational health risks and underscore the importance of accurate biomarkers in epidemiological studies to assess exposure to harmful environmental pollutants (Damien Barbeau et al., 2014).
Chemiluminescent Enzyme Immunoassay for PAH Metabolites : Development of sensitive and specific assays for detecting PAH metabolites in biological samples is crucial for environmental health research. Studies have developed chemiluminescent enzyme immunoassays for this purpose, providing tools for the accurate measurement of PAH exposure. This research avenue may present an application for benzofuran derivatives in the development of novel detection methods for environmental pollutants (A. Roda et al., 2002).
Propiedades
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(21,15-10-12-4-2-3-5-14(12)23-15)11-18-16(20)19-13-6-8-22-9-7-13/h2-5,10,13,21H,6-9,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGNTFNGKHRPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCOCC1)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-furylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2969113.png)
![1-[6-(dimethylamino)pyrimidin-4-yl]-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2969114.png)
![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2969115.png)


![N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide](/img/structure/B2969122.png)
![7-phenyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2969123.png)

![(1S,4S)-Bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B2969127.png)

![4-(4-heptylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2969130.png)
![N-[6-(dimethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2969131.png)


